N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(1H-1,2,3,4-tetraazol-1-yl)benzamide
Description
N-[2-(6-Bromo-1H-indol-1-yl)ethyl]-3-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a benzamide derivative featuring a brominated indole moiety linked via an ethyl chain to a benzamide scaffold substituted with a 1,2,3,4-tetrazole group.
Properties
Molecular Formula |
C18H15BrN6O |
|---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
N-[2-(6-bromoindol-1-yl)ethyl]-3-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C18H15BrN6O/c19-15-5-4-13-6-8-24(17(13)11-15)9-7-20-18(26)14-2-1-3-16(10-14)25-12-21-22-23-25/h1-6,8,10-12H,7,9H2,(H,20,26) |
InChI Key |
IWYRLSPSIDISCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NCCN3C=CC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps:
Bromination of Indole: The starting material, indole, is brominated using bromine or N-bromosuccinimide (NBS) to yield 6-bromoindole.
Formation of Ethyl Linker: The 6-bromoindole is then reacted with an appropriate ethylating agent to introduce the ethyl linker.
Tetraazole Formation: The ethylated product is subjected to cyclization with sodium azide and a suitable catalyst to form the tetraazole ring.
Amidation: Finally, the tetraazole-containing intermediate is coupled with 3-aminobenzamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the compound, potentially affecting the tetraazole ring.
Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(1H-1,2,3,4-tetraazol-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets. The brominated indole moiety may interact with enzymes or receptors, while the tetraazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparisons
Table 1: Key Structural Features of Selected Benzamide Derivatives
Key Observations :
- Rip-B () lacks heterocyclic substituents but incorporates methoxy groups , which enhance solubility and modulate electronic effects .
- Compound 11 () replaces the indole with a bromobenzo[d]thiazole , a motif frequently associated with anticancer activity due to its planar aromatic system .
- Compound 3d () integrates an imidazole ring, which may enhance binding to metal-containing enzymes or receptors .
Key Observations :
- The synthesis of Rip-B () is straightforward, leveraging nucleophilic acyl substitution with high yield (80%) .
- Compound 11 () requires harsher conditions (e.g., NaH in THF), reflecting the reactivity of brominated heterocycles .
- The absence of synthetic details for the target compound limits direct comparisons, but its tetrazole group likely necessitates specialized reagents (e.g., sodium azide) for cyclization.
Pharmacological and Physicochemical Properties
Table 3: Comparative Physicochemical Data
Biological Activity
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets and its implications in medicinal chemistry.
Chemical Structure and Properties
The compound features a unique combination of structural elements that contribute to its biological activity:
- Indole Moiety : Known for its role in neurotransmitter modulation and potential anti-inflammatory properties.
- Tetraazole Ring : May enhance binding to metal ions or enzymes, influencing various biological pathways.
- Bromine Substitution : The presence of bromine in the indole ring can enhance reactivity and biological interactions.
The molecular formula of this compound is with a molecular weight of approximately 445.7 g/mol.
This compound exhibits significant biological activity through various mechanisms:
- Interaction with Serotonin Receptors : The indole structure is similar to serotonin, allowing the compound to interact with serotonin receptors, which are crucial for mood regulation and cognitive functions.
- Enzyme Modulation : The tetraazole moiety may facilitate interactions with specific enzymes, potentially modulating pathways related to inflammation and neuroprotection.
- Neuroprotective Effects : Preliminary studies indicate potential applications in treating neurological disorders due to its ability to influence neurotransmission pathways.
Case Studies
Several studies have investigated the biological activity of similar compounds and provided insights into the potential effects of this compound:
- Anti-inflammatory Studies : Research has shown that compounds with indole and tetraazole structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Neuroprotective Studies : Compounds similar to this benzamide have demonstrated neuroprotective effects in animal models of neurodegenerative diseases .
Comparative Analysis
To better understand the unique aspects of this compound, a comparison with structurally similar compounds is provided in the table below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[2-(1H-indol-3-yl)ethyl]benzamide | Lacks bromine and tetraazole groups | Less versatile in chemical reactivity |
| 2-chloro-5-(1H-tetrazol-1-yl)benzamide | Lacks the indole moiety | Reduced biological activity |
| 5-methylindole derivatives | Similar indole structure | Varies in functional groups affecting reactivity |
This comparison highlights how the unique combination of bromine substitution on the indole ring and the tetraazole group enhances both reactivity and potential biological activity compared to other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
